molecular formula C6H15ClN2O2S B3388507 2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride CAS No. 876-16-4

2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride

Cat. No.: B3388507
CAS No.: 876-16-4
M. Wt: 214.71 g/mol
InChI Key: ZKNGRNWCLZDYCX-UHFFFAOYSA-N
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Description

2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride is a chemical compound with the molecular formula C6H14ClN2O2S. This compound is known for its unique structure, which includes a tetrahydrothienyl group with a dioxido substitution and a dimethylhydrazine moiety. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride typically involves the reaction of tetrahydrothiophene-3-one with dimethylhydrazine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido group to a sulfide.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to various biological effects. The dioxido group and hydrazine moiety play crucial roles in its activity, enabling it to form covalent bonds with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochloride
  • (3-Methyl-1,1-dioxidotetrahydrothien-3-yl)hydrazine hydrochloride
  • 1-(1,1-Dioxidotetrahydrothien-3-yl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylhydrazine moiety differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-1,1-dimethylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-8(2)7-6-3-4-11(9,10)5-6;/h6-7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNGRNWCLZDYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)NC1CCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-16-4
Record name Hydrazine, 1,1-dimethyl-2-(tetrahydro-1,1-dioxido-3-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride
Reactant of Route 2
2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride
Reactant of Route 3
2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride
Reactant of Route 4
2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride
Reactant of Route 5
2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride
Reactant of Route 6
2-(1,1-Dioxidotetrahydrothien-3-yl)-1,1-dimethylhydrazine hydrochloride

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